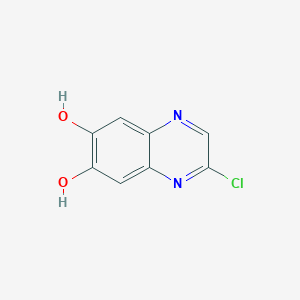
Methyl 2-(2-iodophenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-iodophenyl)acrylate is an organic compound that belongs to the class of acrylates, which are esters derived from acrylic acid. This compound is characterized by the presence of an iodine atom attached to the phenyl ring, making it a valuable intermediate in organic synthesis and various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(2-iodophenyl)acrylate typically involves the reaction of 2-iodophenylboronic acid with methyl acrylate in the presence of a palladium catalyst. This reaction is known as the Suzuki-Miyaura coupling reaction. The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow processes are often employed to enhance efficiency and yield. These processes involve the use of tubular reactors and ultrasonication-assisted flow strategies to minimize side products and handle the formed slurry effectively .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-(2-iodophenyl)acrylate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carbonyl compounds.
Reduction Reactions: Reduction of the acrylate group can lead to the formation of alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve the use of polar aprotic solvents and mild bases.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride as a reducing agent.
Major Products Formed:
Substitution Reactions: Products include various substituted phenyl acrylates.
Oxidation Reactions: Products include phenylacrylic acids or ketones.
Reduction Reactions: Products include phenylpropanols or related alcohols
Aplicaciones Científicas De Investigación
Methyl 2-(2-iodophenyl)acrylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the development of bioactive molecules and probes for biological studies.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and drug candidates.
Industry: The compound is employed in the production of specialty chemicals, coatings, and adhesives
Mecanismo De Acción
The mechanism of action of methyl 2-(2-iodophenyl)acrylate involves its reactivity towards nucleophiles and electrophiles. The iodine atom on the phenyl ring makes it a good leaving group, facilitating substitution reactions. The acrylate group can undergo polymerization or addition reactions, leading to the formation of various polymers and copolymers. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparación Con Compuestos Similares
- Methyl 2-(2-bromophenyl)acrylate
- Methyl 2-(2-chlorophenyl)acrylate
- Methyl 2-(2-fluorophenyl)acrylate
Comparison: Methyl 2-(2-iodophenyl)acrylate is unique due to the presence of the iodine atom, which provides distinct reactivity compared to its bromine, chlorine, and fluorine counterparts. The iodine atom’s larger size and lower electronegativity make it more reactive in substitution reactions, offering advantages in specific synthetic applications .
Propiedades
Fórmula molecular |
C10H9IO2 |
|---|---|
Peso molecular |
288.08 g/mol |
Nombre IUPAC |
methyl 2-(2-iodophenyl)prop-2-enoate |
InChI |
InChI=1S/C10H9IO2/c1-7(10(12)13-2)8-5-3-4-6-9(8)11/h3-6H,1H2,2H3 |
Clave InChI |
WNEZZSDRHXJVTK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(=C)C1=CC=CC=C1I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13661783.png)




![5,5-Dimethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13661804.png)

![7-Bromo-4-chloro-2-methylpyrido[3,2-d]pyrimidine](/img/structure/B13661817.png)
![Methyl 6-(Trifluoromethyl)benzo[c]isoxazole-3-carboxylate](/img/structure/B13661837.png)
![7-Bromo-6-methoxybenzo[d]thiazole](/img/structure/B13661855.png)
![5-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13661866.png)


